N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
N-(2-(6-((2-((2-Methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This core is substituted at the 3-position with an ethyl group linked to a 4-methylbenzamide moiety and at the 6-position with a thioether chain connected to a 2-methoxyphenylamino acetamide group.
Properties
IUPAC Name |
N-[2-[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-16-7-9-17(10-8-16)24(32)25-14-13-21-28-27-20-11-12-23(29-30(20)21)34-15-22(31)26-18-5-3-4-6-19(18)33-2/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRGVTNVOPBCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{2-[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
The mode of action of this compound is likely related to its ability to interact with different target receptors due to its hydrogen bond accepting and donating characteristics. This allows the compound to make specific interactions with different target receptors, potentially leading to a variety of biological effects.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that multiple pathways are affected.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds, suggesting that this compound may have favorable pharmacokinetic properties.
Biological Activity
N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure includes a triazole moiety linked to a pyridazine ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 414.49 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells.
Table 1: Anticancer Activity Summary
| Compound | IC50 (μM) | Target Enzyme | Reference |
|---|---|---|---|
| Compound A | 1.95 - 4.24 | Thymidylate Synthase | |
| Compound B | 7.26 | Pemetrexed |
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown antimicrobial activity against various pathogens. For instance, certain derivatives have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial profile.
Table 2: Antimicrobial Activity Summary
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in nucleic acid synthesis.
- Cell Cycle Disruption : It has been observed to disrupt the cell cycle in cancer cells, leading to apoptosis.
- Molecular Docking Studies : Computational studies suggest strong binding affinity to target proteins associated with cancer proliferation pathways.
Study on Anticancer Efficacy
A study published in Molecules evaluated various derivatives of triazole-pyridazine compounds against cancer cell lines. The results indicated that modifications in the side chains significantly enhanced their inhibitory effects on cancer cell proliferation.
Study on Antimicrobial Properties
Another research article highlighted the antimicrobial efficacy of related compounds against clinical isolates of bacteria. The findings demonstrated that these compounds could serve as potential leads for developing new antimicrobial agents.
Comparison with Similar Compounds
Key Observations:
The benzylamino group (CAS 872996-08-2) adds aromatic bulk, which may affect binding affinity in biological targets . Methyl and methoxy groups (e.g., 4-methylbenzamide in the target compound) generally improve metabolic stability but may reduce solubility .
Hypothetical Bioactivity Trends :
- Fluorinated analogs (e.g., CAS 872995-66-9) could exhibit enhanced pharmacokinetic profiles due to fluorine’s metabolic resistance, as seen in pharmaceuticals like fluoxetine .
- Acetylated derivatives (e.g., CAS 872995-06-7) might serve as prodrugs, with the acetyl group undergoing enzymatic hydrolysis in vivo .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?
- Methodological Answer : The triazolo-pyridazine scaffold can be synthesized via cyclocondensation reactions. For example, reacting hydrazine derivatives with carbonyl-containing intermediates (e.g., pyridazine-3(2H)-thiones) under reflux conditions in ethanol or acetic acid. Key steps include optimizing reaction time (4–12 hours) and temperature (80–100°C) to prevent side products like open-chain thioethers . Characterization via -NMR and LC-MS is critical to confirm cyclization success.
Q. How can researchers ensure regioselectivity during the introduction of the 2-methoxyphenylamino-2-oxoethylthio moiety?
- Methodological Answer : Regioselectivity is achieved by using protecting groups (e.g., tert-butoxycarbonyl) on the pyridazine nitrogen before thioether formation. Post-functionalization, deprotection under acidic conditions (e.g., TFA in DCM) yields the desired substituent. Monitoring via TLC and adjusting stoichiometry of the thiolating agent (e.g., 2-mercaptoacetamide derivatives) minimizes off-target bonding .
Q. What analytical techniques are essential for verifying the compound’s purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR and heteronuclear correlation spectroscopy (HSQC) validate carbon environments. Purity ≥95% should be confirmed via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or microbial enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries) identifies potential binding pockets. Focus on the triazolo-pyridazine core’s π-π stacking and the methoxyphenyl group’s hydrophobic interactions. MD simulations (AMBER/CHARMM) assess stability over 100 ns trajectories, with binding free energies calculated via MM-PBSA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
